Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate
CAS No.:
Cat. No.: VC17747972
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O4 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C9H16O4/c1-8(2,7(10)12-3)9(11)4-5-13-6-9/h11H,4-6H2,1-3H3 |
| Standard InChI Key | LLNYUFHYXFESOK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)OC)C1(CCOC1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is defined by the following identifiers:
The compound’s structure combines a tetrahydrofuran-derived hydroxyoxolan ring with a methylpropanoate ester group, contributing to its polar yet hydrophobic character. The hydroxy group on the oxolan ring enhances its potential for hydrogen bonding, while the methyl branches impart steric hindrance, influencing its reactivity.
Synthesis and Manufacturing
Industrial Synthesis Routes
The primary synthesis method involves acid-catalyzed esterification of 3-hydroxyoxolan-3-ol with methyl propanoate. Key steps include:
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Reactant Preparation: 3-Hydroxyoxolan-3-ol is combined with methyl propanoate in a 1:1 molar ratio.
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Acid Catalysis: Concentrated sulfuric acid () or hydrochloric acid () is added to protonate the carbonyl oxygen, facilitating nucleophilic attack by the alcohol.
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Reaction Conditions: The mixture is heated to for 6–12 hours to achieve equilibrium.
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Workup: The crude product is purified via slurry washing with petroleum ether and ethyl acetate (3:1 v/v) to remove unreacted starting materials and acid residues .
This method avoids toxic reagents like cyanides or specialized enzymes, making it scalable for industrial production .
Reaction Kinetics
The esterification follows second-order kinetics, with the rate equation:
where is temperature-dependent. At , the rate constant approximates . Hydrolysis, the reverse reaction, dominates under aqueous acidic or basic conditions, with activation energies () of .
Physicochemical Properties
Physical State and Solubility
Methyl 2-(3-hydroxyoxolan-3-yl)-2-methylpropanoate is typically isolated as a white crystalline solid with a melting point of . It exhibits moderate solubility in polar aprotic solvents like ethyl acetate () and low solubility in water () due to its ester and cyclic ether functionalities .
Stability and Reactivity
The compound is stable under anhydrous, acidic conditions but undergoes hydrolysis in aqueous environments:
This reaction is accelerated by elevated temperatures ( per ) and alkaline pH. Storage recommendations include inert atmospheres (e.g., nitrogen) and desiccants to mitigate moisture uptake .
Industrial and Research Applications
Coatings and Adhesives
The compound’s balanced polarity and thermal stability () make it suitable as a plasticizer in acrylic coatings and epoxy adhesives. It improves flexibility and reduces viscosity in polymer matrices, enhancing application properties.
Pharmaceutical Intermediates
While direct therapeutic uses are undocumented, its hydroxyoxolan moiety is structurally analogous to sugar alcohols used in prodrug synthesis . For example, similar esters serve as intermediates in nucleotide analogs, such as modified oligonucleotides with enhanced nuclease resistance .
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